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Introduction
β-d-Psicopyranose, also known as D-psicose or allulose, is a rare sugar that has garnered

significant attention in the food industry and nutritional sciences. As a C-3 epimer of D-fructose,

it offers the taste and functional properties of sucrose but with approximately 70% of its

sweetness and a remarkably low caloric value (about 0.3% of sucrose).[1] Its unique

physiological properties, including a low glycemic response, make it an attractive sugar

substitute for developing healthier food products.[2][3] This document provides detailed

application notes and experimental protocols for researchers, scientists, and professionals in

food science and drug development exploring the use of β-d-psicopyranose.

Application Note 1: Low-Calorie Sweetener in
Beverages
Objective: To utilize β-d-psicopyranose as a sucrose replacer in beverages to reduce caloric

content without compromising sensory attributes.

Applications:

Carbonated and non-carbonated soft drinks

Fruit juices and nectars

Flavored water

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b12650915?utm_src=pdf-interest
https://patents.google.com/patent/WO2020096006A1/en
https://pubmed.ncbi.nlm.nih.gov/22224918/
https://www.researchgate.net/publication/221728980_Hypoglycemic_Health_Benefits_of_D-Psicose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ready-to-drink tea and coffee

Key Advantages:

Calorie Reduction: Significantly lowers the energy content of beverages.

Clean Sweetness Profile: Provides a taste profile similar to sucrose with minimal aftertaste

compared to some high-intensity sweeteners.

High Solubility: Dissolves readily in aqueous solutions, making it easy to incorporate into

beverage formulations.

Low Glycemic Impact: Ideal for consumers managing blood sugar levels.[2]

Formulation Considerations:

Sweetness Equivalence: Due to its lower relative sweetness (70% of sucrose), a higher

concentration of psicose is needed to match the sweetness of sucrose.

Mouthfeel and Body: Sucrose contributes to the viscosity and body of beverages. When

replacing sucrose entirely with psicose, the addition of hydrocolloids (e.g., xanthan gum,

pectin) may be necessary to replicate the desired mouthfeel.

Flavor Modulation: The absence of sucrose can alter the perception of other flavors. Sensory

analysis is crucial to optimize the flavor profile of the final product.

Application Note 2: Functional Ingredient in Baked
Goods
Objective: To incorporate β-d-psicopyranose into baked goods to reduce sugar and calorie

content while leveraging its functional properties.

Applications:

Cakes and muffins

Cookies and biscuits
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Breads and pastries

Key Advantages:

Maillard Reaction and Browning: β-d-Psicopyranose readily participates in the Maillard

reaction, contributing to desirable browning and flavor development in baked goods.[1]

Moisture Retention: Acts as a humectant, improving the softness and shelf-life of baked

products.

Texture Modification: Can influence the texture of baked goods, for example, by increasing

the crunchiness of meringues.[1]

Formulation Considerations:

Browning Rate: The Maillard reaction with psicose can occur more readily than with sucrose.

Baking temperatures and times may need to be adjusted to prevent excessive browning.

Texture Profile: The replacement of sucrose with psicose can alter the texture of baked

goods. For instance, in cakes, it may affect crumb structure and hardness. Texture analysis

is essential for product development.

Water Activity: As a humectant, psicose can lower water activity, which can impact microbial

stability.

Application Note 3: Glycemic Control in
Confectionery
Objective: To develop confectionery products with a reduced impact on postprandial blood

glucose levels by substituting sucrose with β-d-psicopyranose.

Applications:

Chocolates

Hard and soft candies
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Jellies and gummies

Marshmallows

Key Advantages:

Suppressed Glycemic Response: Studies have shown that consuming confections with D-

psicose can significantly lower the post-meal blood glucose increase compared to sucrose-

sweetened counterparts.[4]

Functionality in Amorphous and Crystalline Candies: Can be used in a variety of

confectionery applications.

Formulation Considerations:

Cooking Temperature: The hypoglycemic effect of D-psicose may be diminished when

subjected to high cooking temperatures.[4] This is a critical consideration in the

manufacturing of hard candies and other high-temperature processed confections.

Crystallization: The crystallization behavior of psicose differs from sucrose and needs to be

managed to achieve the desired texture in crystalline and non-crystalline candies.

Flavor and Sweetness: As with other applications, sensory evaluation is key to ensuring a

desirable taste profile.

Quantitative Data Summary
Table 1: Comparative Sweetness and Caloric Value
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Sweetener
Relative Sweetness (vs.
Sucrose)

Caloric Value (kcal/g)

Sucrose 100% 4.0

β-d-Psicopyranose 70% ~0.2

Fructose 120-170% 4.0

Aspartame 20,000% 4.0

Sucralose 60,000% 0

Table 2: Impact of D-Psicose on Meringue Properties (30% Sucrose Replacement)

Property Control (100% Sucrose)
D-Psicose (30%
Replacement)

Breaking Stress (N/m²) Lower 7.00 x 10⁵

Breaking Strain (%) Lower 4.40

Antioxidant Activity (µM

TE/mg)
Lower 491.84

Data adapted from a study on meringue characteristics.[1]

Table 3: Glycemic Response to Confectionery with D-Psicose vs. D-Fructose
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Confectionery Sweetener
Peak Blood Glucose
Increase (mg/dL)

Almond Jelly D-Fructose Higher

Almond Jelly D-Psicose Significantly Lower

Ganache D-Fructose Higher

Ganache D-Psicose Significantly Lower

Baked Cookie D-Fructose No Significant Difference

Baked Cookie D-Psicose No Significant Difference

Data from a study on the glycemic response to confections. Note that high-temperature

cooking may affect the hypoglycemic effect of D-psicose.[4]

Experimental Protocols
Protocol 1: Sensory Evaluation of a Beverage
Sweetened with β-d-Psicopyranose
Objective: To conduct a quantitative descriptive analysis (QDA) to characterize and compare

the sensory profile of a beverage sweetened with β-d-psicopyranose against a sucrose-

sweetened control.

Materials:

Base beverage formulation (without sweetener)

β-d-Psicopyranose

Sucrose

Deionized water

Presentation cups (coded with random three-digit numbers)

Sensory evaluation software (e.g., Compusense)
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Trained sensory panel (8-12 panelists)

Methodology:

Panel Training:

Conduct orientation sessions to familiarize panelists with the base beverage and the

sensory attributes to be evaluated.

Develop a consensus vocabulary for aroma, flavor, taste, and mouthfeel attributes (e.g.,

sweetness, sourness, bitterness, aftertaste, body, viscosity).

Provide panelists with reference standards for each attribute.

Sample Preparation:

Prepare two batches of the beverage: one with sucrose (control) and one with β-d-

psicopyranose. The concentration of psicose should be adjusted to be equi-sweet to the

sucrose control based on preliminary trials.

Ensure both batches are prepared under identical conditions and stored at a consistent

temperature (e.g., 4°C).

Evaluation Procedure:

Present the samples to the panelists in a randomized and balanced order in a controlled

sensory evaluation environment.

Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute

on a 15-point intensity scale (0 = none, 15 = extremely intense).

Provide unsalted crackers and deionized water for palate cleansing between samples.

Data Analysis:

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

between the samples for each attribute.
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Use post-hoc tests (e.g., Tukey's HSD) to identify which sample means are different.

Generate a spider web plot to visualize the sensory profiles of the beverages.

Protocol 2: Determination of Glycemic Index (GI) of a
Baked Good with β-d-Psicopyranose
Objective: To determine the in vivo glycemic index of a cake formulated with β-d-psicopyranose

as a sucrose substitute.

Materials:

Test cake containing a specific amount of available carbohydrate from β-d-psicopyranose.

Reference food (glucose or white bread) containing the same amount of available

carbohydrate.

Blood glucose monitoring system (glucometer and test strips).

Lancets and alcohol swabs.

Human subjects (10-12 healthy individuals).

Methodology:

Subject Recruitment and Screening:

Recruit healthy, non-diabetic subjects.

Obtain informed consent and ethical approval.

Screen subjects for normal glucose tolerance.

Experimental Design:

Employ a randomized, crossover design where each subject consumes both the test food

and the reference food on separate occasions, at least one week apart.
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Test Procedure:

Subjects fast for 10-12 hours overnight.

A fasting blood glucose sample is taken (time 0).

Subjects consume the test food or reference food within 15 minutes.

Blood glucose is measured at 15, 30, 45, 60, 90, and 120 minutes after the start of

consumption.

Data Calculation:

For each subject, calculate the incremental area under the curve (iAUC) for the blood

glucose response to both the test food and the reference food, ignoring the area below the

fasting baseline.

Calculate the GI for each subject by dividing their iAUC for the test food by their iAUC for

the reference food and multiplying by 100.

The GI of the food is the average GI of all subjects.

Protocol 3: Texture Profile Analysis (TPA) of a Cake with
β-d-Psicopyranose
Objective: To objectively measure and compare the textural properties of a cake made with β-d-

psicopyranose to a control cake made with sucrose.

Materials:

Test cake (with psicose) and control cake (with sucrose), baked under identical conditions

and stored for 24 hours at room temperature.

Texture Analyzer (e.g., TA.XTplus) equipped with a cylindrical probe (e.g., 36 mm diameter).

Computer with texture analysis software.

Methodology:
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Sample Preparation:

Cut cylindrical samples from the center of each cake, avoiding the crust. Ensure all

samples have uniform dimensions (e.g., 20 mm height).

Instrument Setup:

Calibrate the Texture Analyzer.

Set the test parameters for a two-bite TPA test:

Pre-test speed: 1.0 mm/s

Test speed: 1.7 mm/s

Post-test speed: 1.7 mm/s

Compression distance: 50% of sample height

Wait time between compressions: 5 s

Trigger force: 5 g

Test Execution:

Place a cake sample centrally on the instrument's platform.

Initiate the TPA test. The probe will compress the sample twice.

Repeat the measurement for at least five replicate samples from each cake.

Data Analysis:

From the resulting force-time curve, calculate the following textural parameters:

Hardness: Peak force of the first compression.

Cohesiveness: Ratio of the area of the second peak to the area of the first peak.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Springiness: The height that the sample recovers between the end of the first

compression and the start of the second compression.

Chewiness: Hardness x Cohesiveness x Springiness.

Resilience: Ratio of the area during the withdrawal of the probe from the first

compression to the area of the first compression.

Perform a statistical analysis (e.g., t-test or ANOVA) to determine significant differences in

the textural parameters between the test and control cakes.

Visualizations

Preparation Evaluation Analysis

Panel Training & Vocabulary Development Sample Preparation (Control & Test) Randomized Sample Presentation Data Collection (Intensity Ratings) Statistical Analysis (ANOVA) Data Visualization (Spider Plot)
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Caption: Workflow for Quantitative Descriptive Analysis.
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Subject Recruitment & Screening

Overnight Fast (10-12h)

Measure Fasting Blood Glucose (T0)

Consume Test or Reference Food

Measure Blood Glucose at Intervals (15, 30, 45, 60, 90, 120 min)

Calculate Incremental Area Under the Curve (iAUC)

Calculate Glycemic Index (GI)

Click to download full resolution via product page

Caption: Protocol for In Vivo Glycemic Index Determination.

Setup Testing Data Analysis

Prepare Uniform Cake Samples Set TPA Parameters on Texture Analyzer Perform Two-Bite Compression Test Record Force-Time Curve Calculate Hardness, Cohesiveness, etc. Statistical Comparison
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Caption: Workflow for Texture Profile Analysis of Cake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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